

Spectroscopic Analysis of (S)-2-(3-Bromophenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: (S)-2-(3-Bromophenyl)propanoic acid

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This guide provides a detailed overview of the spectroscopic data for the chiral carboxylic acid, **(S)-2-(3-Bromophenyl)propanoic acid**. This compound is of interest to researchers in medicinal chemistry and materials science. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The spectroscopic data for **(S)-2-(3-Bromophenyl)propanoic acid** are summarized in the following tables. This information is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 12.0	Singlet (broad)	1H	-COOH
~7.5 - 7.2	Multiplet	4H	Ar-H
~3.7	Quartet	1H	-CH(Ar)COOH
~1.5	Doublet	3H	-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Note: Experimentally obtained data for the specific molecule was not available. The predicted chemical shifts are based on analogous compounds such as 2-phenylpropanoic acid and substituted aromatic systems.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~178	Quaternary	-COOH
~142	Quaternary	Ar-C (C-1)
~131	Tertiary	Ar-CH
~130	Tertiary	Ar-CH
~129	Quaternary	Ar-C-Br (C-3)
~127	Tertiary	Ar-CH
~123	Tertiary	Ar-CH
~45	Tertiary	-CH(Ar)COOH
~18	Primary	-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of 2-(3-Bromophenyl)propanoic acid, a closely related compound, provides characteristic absorption bands for the functional groups present in **(S)-2-(3-Bromophenyl)propanoic acid**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3000	Medium	C-H stretch (Aromatic and Aliphatic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Weak	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~780, ~700	Strong	C-H bend (Aromatic, meta-substitution)
~600	Medium	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **(S)-2-(3-Bromophenyl)propanoic acid** is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity.

m/z	Relative Intensity (%)	Assignment
228/230	~50/~50	[M] ⁺ (Molecular ion)
183/185	Moderate	[M - COOH] ⁺
104	High	[C ₈ H ₈] ⁺ (Fragment from loss of Br and COOH)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl fragment)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **(S)-2-(3-Bromophenyl)propanoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

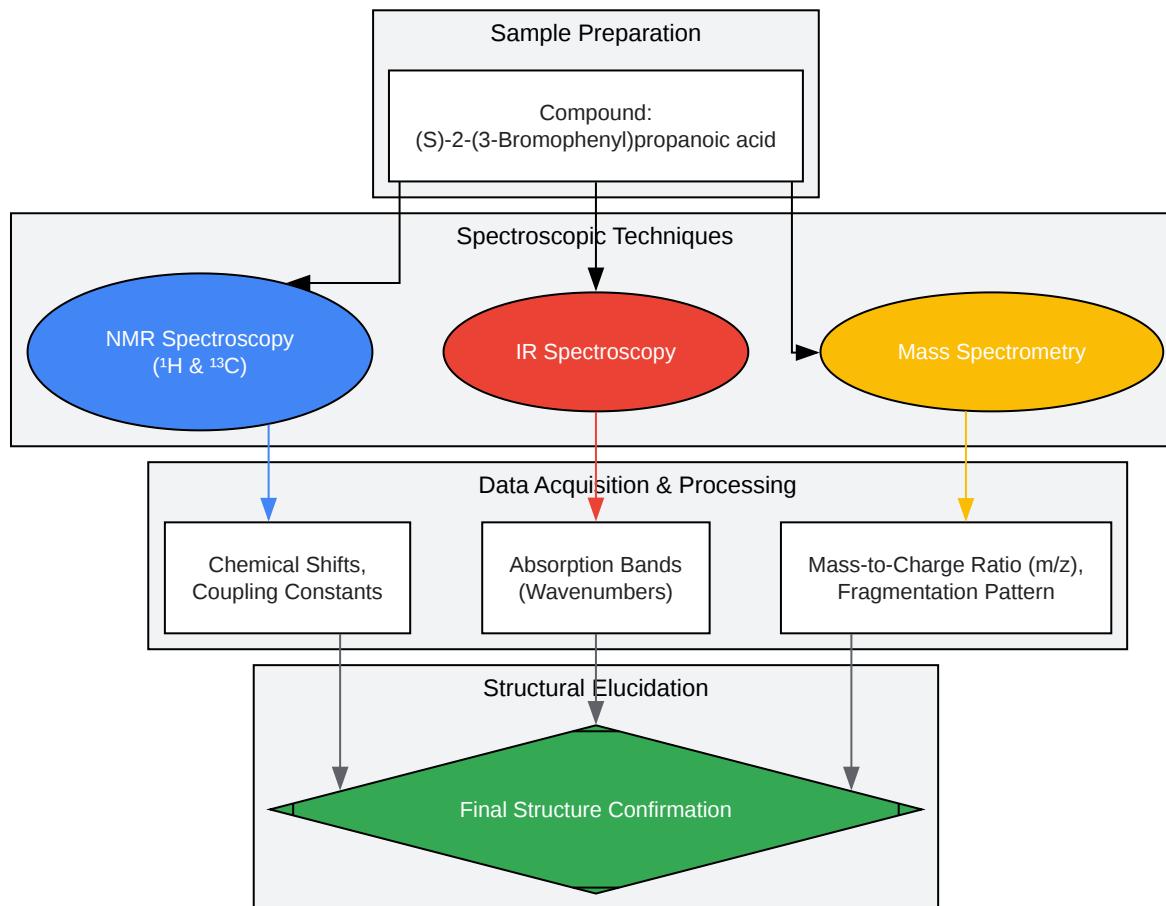
- Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance or absorbance spectrum is plotted, and the wavenumbers of the major absorption bands are identified.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
- **Ionization:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a common technique that causes fragmentation, providing structural information.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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